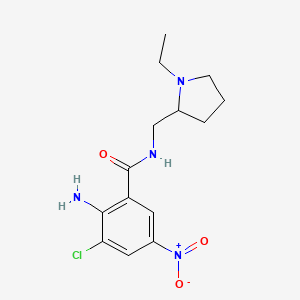

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro substituent, a nitro group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide typically involves multiple steps:

Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the nitro-substituted benzene derivative.

Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through a reductive amination reaction, where the nitro group is reduced to an amine, followed by reaction with an aldehyde or ketone to form the pyrrolidine ring.

Final Coupling: The final step involves coupling the intermediate with a suitable benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidine moieties, leading to the formation of corresponding oxides or imines.

Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-chloro-5-nitrobenzamide: Lacks the pyrrolidine moiety, leading to different chemical and biological properties.

2-Amino-3-chloro-N-methyl-5-nitrobenzamide: Contains a simpler alkyl substituent instead of the pyrrolidine ring.

2-Amino-3-chloro-N-((1-methylpyrrolidin-2-yl)methyl)-5-nitrobenzamide: Similar structure but with a different alkyl group on the pyrrolidine ring.

Uniqueness

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is unique due to the presence of the 1-ethylpyrrolidin-2-yl moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide, with CAS Number 63497-54-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClN4O3 with a molecular weight of approximately 326.779 g/mol. The compound features a nitro group, an amino group, and a chloro substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉ClN₄O₃ |

| Molecular Weight | 326.779 g/mol |

| CAS Number | 63497-54-1 |

| LogP | 3.6616 |

| PSA (Polar Surface Area) | 107.67 Ų |

Research indicates that this compound may act as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibiting BChE can enhance cholinergic neurotransmission, potentially improving cognitive functions.

Inhibition of Butyrylcholinesterase

A study demonstrated that derivatives of compounds similar to this compound showed significant BChE inhibitory activity. The most potent inhibitors exhibited IC50 values in the low micromolar range, suggesting that structural modifications could enhance efficacy against BChE .

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific substitutions on the benzamide scaffold significantly influence biological activity. For instance, the presence of both the nitro and chloro groups was found to be essential for maintaining inhibitory potency against BChE.

Key Findings from SAR Studies:

- Nitro Group : Essential for interaction with the active site of BChE.

- Chloro Substituent : Contributes to hydrophobic interactions enhancing binding affinity.

- Pyrrolidine Moiety : Imparts flexibility and aids in fitting into the enzyme's active site.

Biological Activity in Cell Models

The compound's protective effects against amyloid-beta (Aβ) toxicity were evaluated using SH-SY5Y neuroblastoma cells. The results indicated that treatment with this compound significantly improved cell viability in Aβ-exposed cells, demonstrating its potential neuroprotective properties.

Case Study: Neuroprotection Against Aβ-Induced Toxicity

In a controlled experiment:

- Treatment : Cells were treated with varying concentrations (5 µM and 10 µM) of the compound.

- Results :

- At 10 µM, cell viability increased to approximately 98% compared to a control group exposed to Aβ alone, which showed only about 63% viability.

This suggests that the compound not only inhibits BChE but also provides neuroprotective effects against toxic agents like Aβ .

Properties

CAS No. |

63497-54-1 |

|---|---|

Molecular Formula |

C14H19ClN4O3 |

Molecular Weight |

326.78 g/mol |

IUPAC Name |

2-amino-3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitrobenzamide |

InChI |

InChI=1S/C14H19ClN4O3/c1-2-18-5-3-4-9(18)8-17-14(20)11-6-10(19(21)22)7-12(15)13(11)16/h6-7,9H,2-5,8,16H2,1H3,(H,17,20) |

InChI Key |

MDACPDRWSJCGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.